Boc-2-Propargyl-L-glycinol
Overview
Description
Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .
Molecular Structure Analysis
The InChI key for Boc-2-Propargyl-L-glycinol is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
Boc-2-Propargyl-L-glycinol has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .
Scientific Research Applications
Synthesis of Amino Acid Derivatives
Boc-2-Propargyl-L-glycinol has been used in the synthesis of protected amino acid derivatives. A study demonstrates the use of zinc-mediated reactions with allylic, benzylic, and propargylic halides to afford Boc-protected amino acid derivatives (Abood & Nosal, 1994).
Peptide Research
It has also been integrated into a protected tripeptide for studying effects on prolyl 4-hydroxylase activity and collagen biosynthesis, showcasing its relevance in peptide research (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Glycogen Phosphorylase Inhibition
In the context of type 2 diabetes research, Boc-2-Propargyl-L-glycinol derivatives have been evaluated as glycogen phosphorylase inhibitors, contributing to structure-activity studies in this area (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).
Synthesis of Glycosyl Carbamates
The compound has been used in the synthesis of glycosyl carbamates from propargyl 1,2-orthoesters, highlighting its role in the creation of complex organic molecules (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).
Native Chemical Ligation
Boc-2-Propargyl-L-glycinol derivatives have been utilized in native chemical ligation processes, important for peptide and protein synthesis (Crich & Banerjee, 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650659 | |
Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-Propargyl-L-glycinol | |
CAS RN |
763122-73-2 | |
Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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